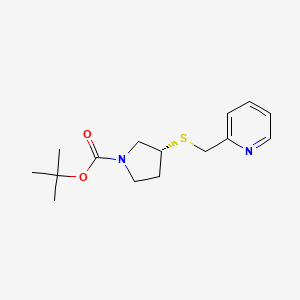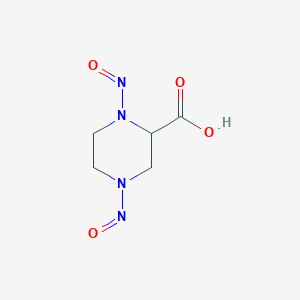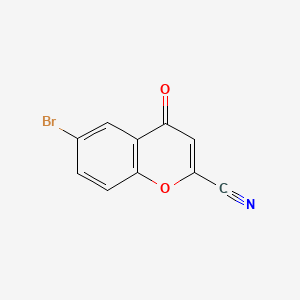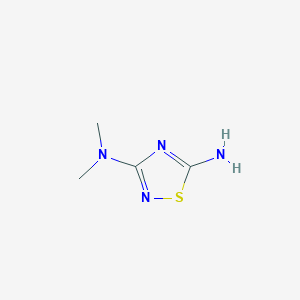
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine typically involves the reaction of thiourea with hydrazine derivatives under controlled conditions. One common method includes the reaction of thiourea with hydrazinecarbothioamide in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer nitrogen-sulfur bonds.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole-2,5-diamine: Another thiadiazole derivative with similar structural features.
1,2,4-Thiadiazole-3,5-diamine: A closely related compound with different substitution patterns.
Uniqueness
N3,N3-dimethyl-1,2,4-thiadiazole-3,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its stability and reactivity compared to other thiadiazole derivatives.
Propiedades
Número CAS |
116035-52-0 |
|---|---|
Fórmula molecular |
C4H8N4S |
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
3-N,3-N-dimethyl-1,2,4-thiadiazole-3,5-diamine |
InChI |
InChI=1S/C4H8N4S/c1-8(2)4-6-3(5)9-7-4/h1-2H3,(H2,5,6,7) |
Clave InChI |
KFFXIDGFYLOKMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
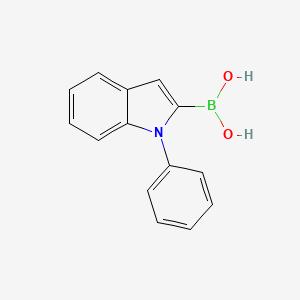
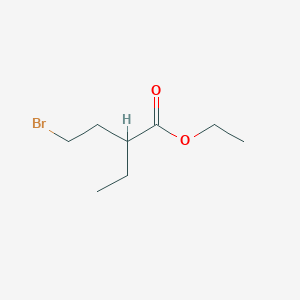
![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
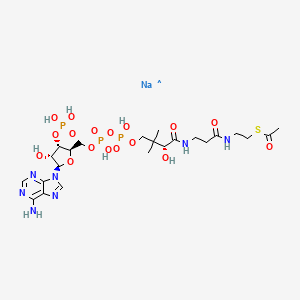

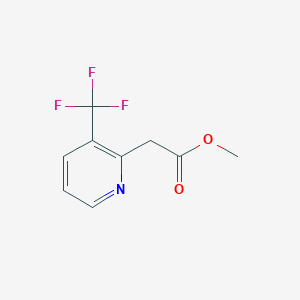
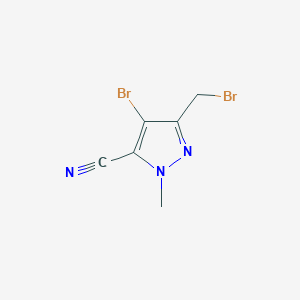
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)

